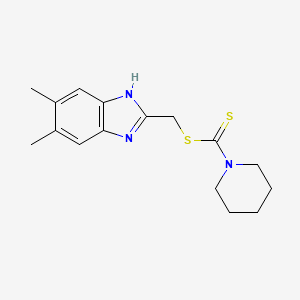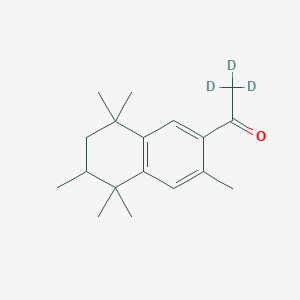
1-(3,5,5,6,8,8-Hexamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5,5,6,8,8-Hexamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone-d3 involves several steps. One common method includes the following steps :
Starting Materials: The synthesis begins with hexamethylindanone and acetyl chloride.
Reaction Conditions: The reaction is carried out in the presence of anhydrous ferric chloride (FeCl3) and 1,2-dichloroethane as the solvent.
Procedure: The mixture is stirred at a controlled temperature of 20-25°C, followed by heating to 40°C for further reaction. The product is then isolated by washing with sodium hydroxide (NaOH) solution and water, followed by drying with anhydrous potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions
1-(3,5,5,6,8,8-Hexamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like bromine (Br2) and chlorine (Cl2) are commonly used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
科学的研究の応用
1-(3,5,5,6,8,8-Hexamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone-d3 has various scientific research applications :
Chemistry: Used as a reference standard in analytical chemistry for the determination of musk compounds in fragrances.
Biology: Studied for its potential endocrine-disrupting effects in aquatic organisms.
Medicine: Investigated for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Widely used in the fragrance industry for its musky odor.
作用機序
The mechanism of action of 1-(3,5,5,6,8,8-Hexamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone-d3 involves its interaction with olfactory receptors in the nasal cavity. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of a musky odor .
類似化合物との比較
1-(3,5,5,6,8,8-Hexamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone-d3 is unique due to its specific structure and odor profile. Similar compounds include :
Acetyl hexamethyl tetralin: Known for its similar musky odor but with slight variations in the molecular structure.
6-Acetyl-1,1,2,4,4,7-hexamethyltetralin: Another musk compound with a similar structure but different functional groups.
7-Acetyl-1,1,3,4,4,6-hexamethyltetralin: Shares a similar backbone but differs in the position of acetyl groups.
These compounds are used in similar applications but may have different olfactory properties and chemical reactivity.
特性
分子式 |
C18H26O |
|---|---|
分子量 |
261.4 g/mol |
IUPAC名 |
2,2,2-trideuterio-1-(3,5,5,6,8,8-hexamethyl-6,7-dihydronaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C18H26O/c1-11-8-16-15(9-14(11)13(3)19)17(4,5)10-12(2)18(16,6)7/h8-9,12H,10H2,1-7H3/i3D3 |
InChIキー |
DNRJTBAOUJJKDY-HPRDVNIFSA-N |
異性体SMILES |
[2H]C([2H])([2H])C(=O)C1=CC2=C(C=C1C)C(C(CC2(C)C)C)(C)C |
正規SMILES |
CC1CC(C2=C(C1(C)C)C=C(C(=C2)C(=O)C)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


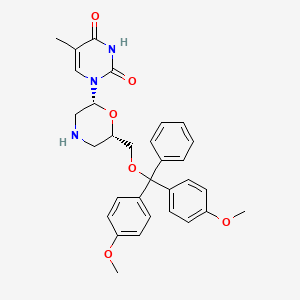
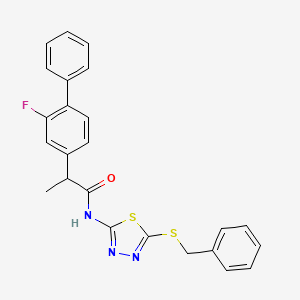
![[3-[2-[[4-[2-[2-[2-Acetamido-4-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydroxy-1-oxohexan-3-yl]oxypropanoylamino]propanoylamino]-5-amino-5-oxopentanoyl]amino]propanoylamino]-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B12400494.png)
![[(1R,2S,8R,9S,10S,12R,13S,14S,17S,19R,20S,21R)-5-(acetyloxymethyl)-9,21-dihydroxy-23-(1-methoxy-1-oxopropan-2-ylidene)-13,20-dimethyl-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-9-yl]methyl (E)-2-methylbut-2-enoate](/img/structure/B12400498.png)
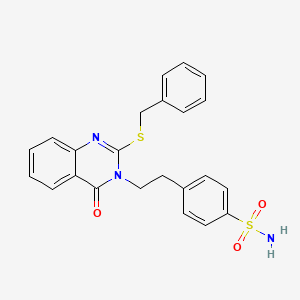
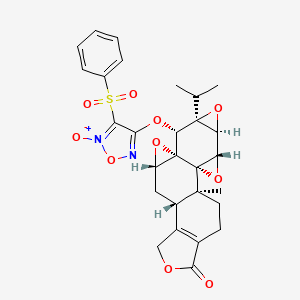

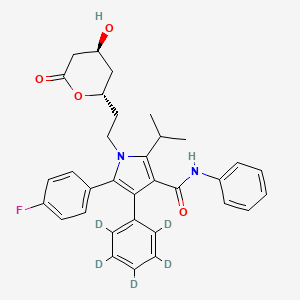
![(4S,5S)-5-(2-chlorophenyl)-4-[5-(2-phenylethynyl)pyridin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B12400542.png)
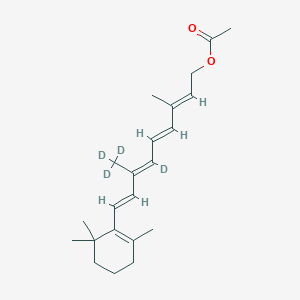
![7-(2-Deoxy-|A-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12400557.png)

![N-[1-[(2R,6S)-6-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]morpholin-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12400570.png)
